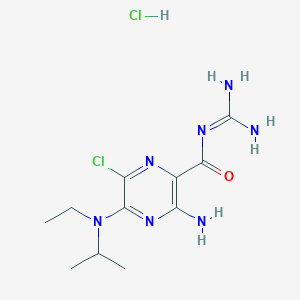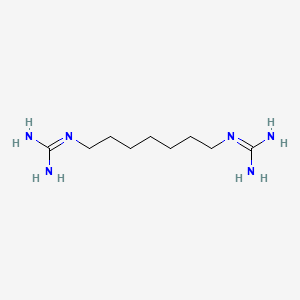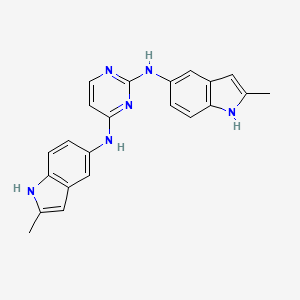![molecular formula C25H34N2O2 B10814905 N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide](/img/structure/B10814905.png)
N-[(2S)-3-(cyclohexylmethylamino)-2-oxidanyl-propyl]-3,3-diphenyl-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. One common method is the reaction of 1,2,3,4-tetrahydroacridine with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-1,2,3,4-tetrahydroacridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-chloroacridone.
Reduction: Reduction reactions can convert it back to 1,2,3,4-tetrahydroacridine.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium hydroxide.
Major Products Formed
Oxidation: 9-Chloroacridone
Reduction: 1,2,3,4-Tetrahydroacridine
Substitution: Various substituted acridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Chloro-1,2,3,4-tetrahydroacridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. It exhibits selective and strong light-up fluorescence response to specific G-quadruplex structures, making it useful in imaging and diagnostic applications .
Medicine
Medicinally, 9-Chloro-1,2,3,4-tetrahydroacridine has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive function .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Chloro-1,2,3,4-tetrahydroacridine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, which is crucial for cognitive processes. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more potent acetylcholinesterase inhibitor with a longer half-life.
Galantamine: An alkaloid that also inhibits acetylcholinesterase and has additional nicotinic receptor modulating properties.
Uniqueness
9-Chloro-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for selective interactions with certain biological targets
Eigenschaften
Molekularformel |
C25H34N2O2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-[(2S)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m0/s1 |
InChI-Schlüssel |
AGQFRFDHZZBREO-QHCPKHFHSA-N |
Isomerische SMILES |
C1CCC(CC1)CNC[C@@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![42-(6-Amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814825.png)
![4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane](/img/structure/B10814832.png)
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione](/img/structure/B10814843.png)

![[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride](/img/structure/B10814846.png)
![(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine](/img/structure/B10814847.png)
![(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814859.png)
![(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B10814860.png)
![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814876.png)
![12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10814885.png)
![3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine trihydrochloride](/img/structure/B10814888.png)


